2-(4-Bromo-2,6-difluorophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2,6-difluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H9BrF2O It is a derivative of phenol, characterized by the presence of bromine and fluorine atoms on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol typically involves the bromination and fluorination of phenol derivatives. One common method is the reaction of 4-bromo-2,6-difluoroaniline with isopropanol under specific conditions to yield the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,6-difluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted phenol derivatives .
Scientific Research Applications
2-(4-Bromo-2,6-difluorophenyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. This compound can inhibit or activate certain enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-difluoroaniline: A related compound with similar structural features but different functional groups.
2,6-Difluoro-4-bromoaniline: Another similar compound with variations in the position of substituents on the aromatic ring.
Uniqueness
2-(4-Bromo-2,6-difluorophenyl)propan-2-ol is unique due to its specific combination of bromine and fluorine atoms, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C9H9BrF2O |
---|---|
Molecular Weight |
251.07 g/mol |
IUPAC Name |
2-(4-bromo-2,6-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H9BrF2O/c1-9(2,13)8-6(11)3-5(10)4-7(8)12/h3-4,13H,1-2H3 |
InChI Key |
GPXPRRBUTHTIGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1F)Br)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.